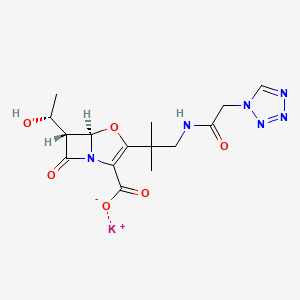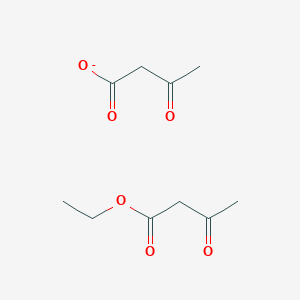
Ethyl diaceto acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl diaceto acetate is an organic compound that serves as an important intermediate in various chemical reactions. It is a colorless liquid with a fruity odor and is widely used in the synthesis of numerous organic compounds. This compound is particularly valuable in the field of organic chemistry due to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl diaceto acetate is typically synthesized through the Claisen condensation of ethyl acetate. This reaction involves the self-condensation of two molecules of ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows:
Enolate Formation: Ethyl acetate is deprotonated by sodium ethoxide to form an enolate ion.
Condensation: The enolate ion attacks another molecule of ethyl acetate, resulting in the formation of this compound and ethanol.
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, this compound is produced by the reaction of diketene with ethanol. This method is preferred due to its efficiency and high yield. The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl diaceto acetate undergoes a variety of chemical reactions, including:
Keto-Enol Tautomerism: this compound exists in equilibrium between its keto and enol forms.
Alkylation: The enolate form of this compound can undergo alkylation with alkyl halides to form substituted derivatives.
Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate.
Condensation Reactions: This compound readily enters into condensation reactions, such as the synthesis of pyridines, quinolines, furans, pyrazoles, pyrroles, and purines.
Common Reagents and Conditions
Bases: Sodium ethoxide, lithium diisopropylamide (LDA)
Alkylating Agents: Alkyl halides
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Ethyl 3-hydroxybutyrate: Formed by reduction
Substituted Derivatives: Formed by alkylation
Heterocyclic Compounds: Formed by condensation reactions
Aplicaciones Científicas De Investigación
Ethyl diaceto acetate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of ethyl diaceto acetate involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new chemical bonds. This reactivity makes this compound a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Ethyl diaceto acetate is similar to other β-keto esters, such as:
- Methyl acetoacetate
- Diethyl malonate
- Acetylacetone
Uniqueness
This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity and stability under various conditions set it apart from other similar compounds .
Conclusion
This compound is a highly valuable compound in the field of organic chemistry, with numerous applications in scientific research, medicine, and industry. Its versatility and reactivity make it an essential intermediate in the synthesis of a wide variety of organic compounds.
Propiedades
Fórmula molecular |
C10H15O6- |
|---|---|
Peso molecular |
231.22 g/mol |
Nombre IUPAC |
ethyl 3-oxobutanoate;3-oxobutanoate |
InChI |
InChI=1S/C6H10O3.C4H6O3/c1-3-9-6(8)4-5(2)7;1-3(5)2-4(6)7/h3-4H2,1-2H3;2H2,1H3,(H,6,7)/p-1 |
Clave InChI |
PRZGZMLNPMASKB-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)CC(=O)C.CC(=O)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)
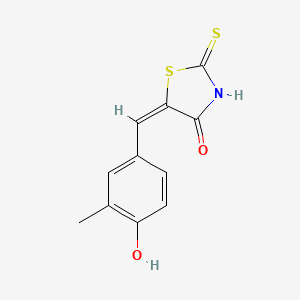
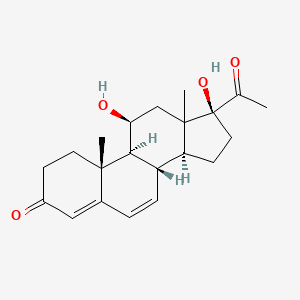

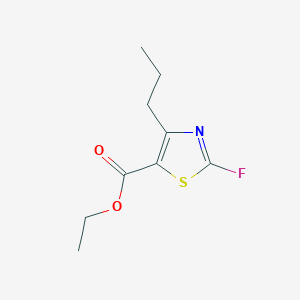
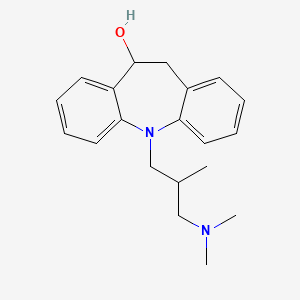
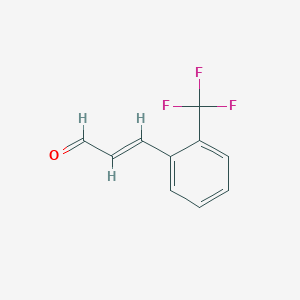
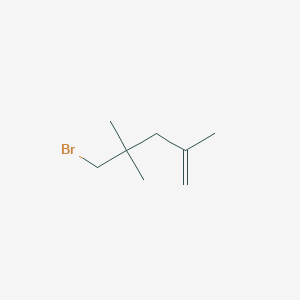
![(1R,2R)-rel-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenyl-cyclopropanecarboxamide](/img/structure/B15288585.png)


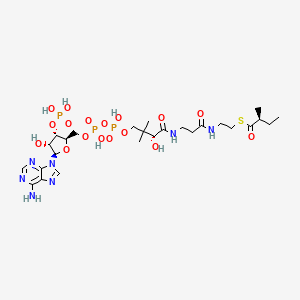
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
